Decanoyl-RVKR-CMK trifluoroacetate (TFA) is a synthetic compound recognized for its ability to inhibit all seven proprotein convertases, which include furin, proprotein convertase 1, proprotein convertase 2, proprotein convertase 4, PACE4, proprotein convertase 5, and proprotein convertase 7. These enzymes are critical in the processing of proproteins into bioactive peptides, playing significant roles in various biological processes and pathologies such as cancer and viral infections .
Decanoyl-RVKR-CMK TFA is classified as a peptide-based inhibitor and belongs to the category of irreversible inhibitors. Its structure is derived from the natural peptide sequence that targets the active sites of proprotein convertases, making it a valuable tool in biochemical research and therapeutic development .
The synthesis of Decanoyl-RVKR-CMK TFA typically involves solid-phase peptide synthesis techniques combined with solution-phase methods. The initial steps include the protection of amino acid side chains using standard protecting groups (e.g., Boc or Fmoc) followed by coupling reactions to form the peptide backbone. The chloromethylketone group is introduced to facilitate irreversible binding to the target enzymes .
The final product is purified using high-performance liquid chromatography (HPLC), ensuring a purity level of at least 95% . The compound is generally obtained as a crystalline solid and is soluble in water, particularly when warmed and sonicated .
The molecular formula for Decanoyl-RVKR-CMK TFA is . Its structure features a decanoyl chain linked to an arginine-valine-lysine-arginine sequence followed by a chloromethylketone moiety. This configuration allows for effective binding to the catalytic sites of proprotein convertases.
Key structural data includes:
Decanoyl-RVKR-CMK TFA participates in several chemical reactions:
Common reagents used in these reactions include organic solvents, acids, bases, and various nucleophiles. The products formed depend on the reaction conditions and reagents employed .
Decanoyl-RVKR-CMK TFA acts by irreversibly binding to the catalytic sites of proprotein convertases. This binding inhibits their enzymatic activity, preventing the cleavage of substrate proteins necessary for various cellular functions such as protein maturation, signal transduction, and viral entry into host cells. The inhibition of these enzymes has implications for therapeutic strategies against diseases characterized by dysregulated proprotein convertase activity .
Decanoyl-RVKR-CMK TFA has diverse applications across several scientific fields:
Proprotein convertases (PCs) are calcium-dependent serine proteases essential for the proteolytic activation of precursor proteins into biologically active forms. This family includes nine members (PC1/3, PC2, PC4, PACE4, PC5/6, PC7, furin, SKI-1/S1P, and PCSK9), with furin being the most extensively studied. Furin, also known as PACE (Paired basic Amino acid Cleaving Enzyme), resides predominantly in the trans-Golgi network and cycles between endosomes and the cell surface. It recognizes the canonical motif R-X-(K/R)-R↓ within substrates, cleaving after the fourth residue. This enzyme processes diverse cellular components, including:
Table 1: Key Proprotein Convertases and Physiological Substrates
Convertase | Primary Localization | Notable Substrates |
---|---|---|
Furin (PCSK3) | trans-Golgi/endosomes | Pro-EGF, pro-VEGF, pro-TGFβ |
PC1/3 | Secretory granules | Proinsulin, proglucagon |
PC5/6 | Extracellular matrix | Chordin, BMPs |
PCSK9 | Extracellular space | LDL receptor |
Furin’s activation requires autocatalytic removal of its N-terminal prodomain, which acts as an intramolecular chaperone. Its ubiquitous expression—spanning the brain, lungs, liver, and reproductive organs—underscores its non-redundant role in embryonic development, homeostasis, and immunity [4].
Pathogens exploit furin’s cleavage capability to enhance virulence and infectivity. Viral envelope glycoproteins and bacterial toxins require furin-mediated proteolysis for activation:
Table 2: Pathogen-Dependent Furin Substrates and Disease Implications
Pathogen Type | Substrate | Consequence of Cleavage | Associated Disease |
---|---|---|---|
SARS-CoV-2 | Spike glycoprotein | Enhanced membrane fusion | COVID-19 |
Avian influenza | Hemagglutinin (HA) | Virion maturation | Influenza |
B. anthracis | Protective antigen (PA83) | Toxin internalization | Anthrax |
Tumor cells | Pro-MMP-11 | Metastasis promotion | Colorectal cancer |
Furin’s central role in pathogen activation and cellular dysregulation makes it a compelling therapeutic target. Key advantages include:
Decanoyl-RVKR-CMK exemplifies this strategy. As a peptidomimetic inhibitor, it covalently binds furin’s catalytic site, irreversibly inactivating it. Its structure comprises:
Table 3: Decanoyl-RVKR-CMK’s Biochemical Properties
Property | Specification |
---|---|
Molecular formula | C~34~H~66~ClN~11~O~5~ |
Molecular weight | 744.42 g/mol |
Mechanism | Irreversible covalent inhibition |
Selectivity | All proprotein convertases (PC1–PC7, furin) |
Solubility | ≥95% purity; soluble in water (1 mg/mL) |
Key functional groups | Decanoyl (permeability), CMK (reactivity) |
This multi-target inhibition profile underpins its efficacy in suppressing viral entry (SARS-CoV-2 IC~50~ = 57 nM) and oncogenic signaling [8] [9].
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6